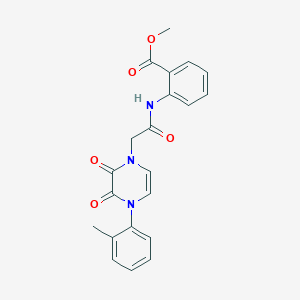

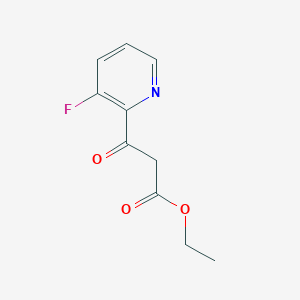

![molecular formula C27H32N2O4 B2524520 2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886165-81-7](/img/structure/B2524520.png)

2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which is a class of heterocyclic compounds known for their diverse biological activities. These compounds have garnered attention due to their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves a multicomponent process that is both efficient and practical, as described in the literature. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones starts with the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding high yields of the desired products . This method provides a wide range of derivatives and is noted for its simplicity and the ability to avoid complex purification techniques like chromatography .

Molecular Structure Analysis

The molecular structure of compounds in this family is typically confirmed using various spectroscopic techniques. For example, the structural determination of pyrrolidine-2,3-dione derivatives, which are closely related to the compound , is achieved through 1D and 2D NMR spectroscopy, including 1H NMR, 13C NMR, HSQC, HMBC, as well as high-resolution mass spectrometry (ESI – HRMS) . These methods provide detailed information about the molecular framework and substitution patterns of the compounds.

Chemical Reactions Analysis

The chemical behavior of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones includes their ability to undergo various reactions due to the presence of reactive sites in their structure. For instance, the initial reaction products can easily split off water when boiled in acetic acid, leading to the formation of the final dihydrochromeno[2,3-c]pyrrole-3,9-dione structure . The compatibility of the synthetic procedure with a wide range of substituents suggests that these compounds can participate in further chemical transformations to yield a diverse array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and crystallinity. The ease of crystallization of these compounds indicates that they likely have well-defined melting points and may exhibit polymorphism . The electronic properties, such as UV absorption and fluorescence, can also be inferred from the molecular structure, particularly the conjugated system present in the chromeno[2,3-c]pyrrole core.

科学的研究の応用

Synthesis and Characterization of Heterocyclic Compounds

Research in the field of heterocyclic chemistry has led to the synthesis of various polyfunctional fused heterocyclic compounds, which are of interest due to their potential applications in material science and pharmaceuticals. For instance, Hassaneen et al. (2003) explored the reactions of indene‐1,3‐diones with different reactants to produce a variety of heterocyclic compounds, demonstrating the versatility of these frameworks for generating complex structures with potential utility in various domains (Hassaneen et al., 2003).

Antitumor Properties

Compounds containing the diethylamino propyl group have been studied for their antitumor properties, highlighting the potential of such molecules in therapeutic applications. For example, Rivalle et al. (1983) investigated amino-substituted pyrido and carbazole derivatives for their antitumor activities, indicating the relevance of the structural motif in the development of anticancer agents (Rivalle et al., 1983).

特性

IUPAC Name |

2-[3-(diethylamino)propyl]-1-(2-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4/c1-6-28(7-2)13-10-14-29-24(19-11-8-9-12-21(19)32-5)23-25(30)20-15-17(3)18(4)16-22(20)33-26(23)27(29)31/h8-9,11-12,15-16,24H,6-7,10,13-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTLDJGQWFMYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

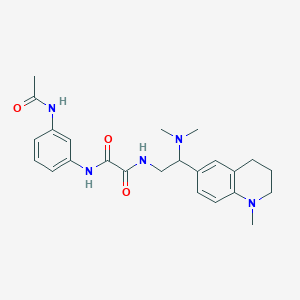

![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)

![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)

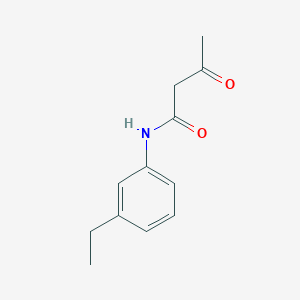

![3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline](/img/structure/B2524449.png)

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)

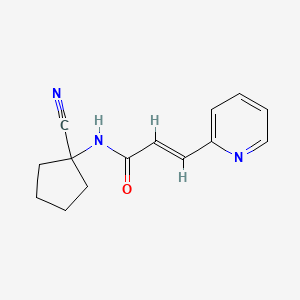

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)

![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)